![molecular formula C9H6F3NOS2 B12867822 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that features both sulfur and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole typically involves the condensation of 2-aminophenols with trifluoromethylthiolated reagents. One common method includes the use of trifluoromethylthiolated acetonitrile, which reacts with 2-aminophenols under acidic conditions to form the desired benzoxazole derivative . The reaction conditions often involve the use of catalysts such as samarium triflate or copper (II) oxide nanoparticles to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can significantly improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
2-(Trifluoromethylthio)benzoxazole: Similar structure but without the methylthio group, affecting its reactivity and applications.
2-(Methylthio)-7-chlorobenzoxazole: Substitution of the trifluoromethylthio group with a chlorine atom, leading to different chemical behavior.
Uniqueness
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both methylthio and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and unique reactivity patterns, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H6F3NOS2 |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS2/c1-15-8-13-5-3-2-4-6(7(5)14-8)16-9(10,11)12/h2-4H,1H3 |
Clé InChI |
SFGLIERFDQIVIY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(O1)C(=CC=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


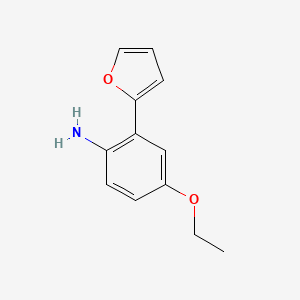
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
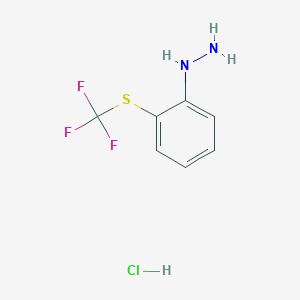



![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)


![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
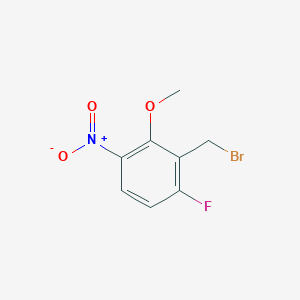
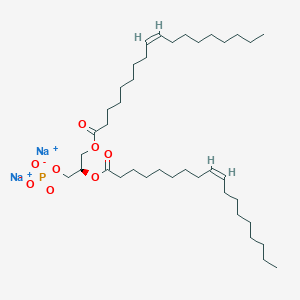
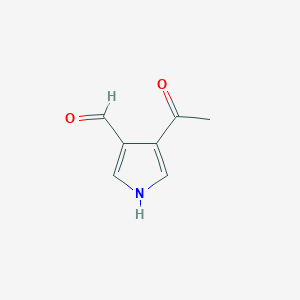
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
